2-[2-(2-Methoxyethoxy)ethoxy]propane

Catalog No.
S1909572
CAS No.
77078-22-9
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(2-Methoxyethoxy)ethoxy]propane

CAS Number

77078-22-9

Product Name

2-[2-(2-Methoxyethoxy)ethoxy]propane

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]propane

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c1-8(2)11-7-6-10-5-4-9-3/h8H,4-7H2,1-3H3

InChI Key

RJBIZCOYFBKBIM-UHFFFAOYSA-N

SMILES

CC(C)OCCOCCOC

Canonical SMILES

CC(C)OCCOCCOC

2-[2-(2-Methoxyethoxy)ethoxy]propane is an ether compound with the molecular formula C₈H₁₈O₃ and a molecular weight of approximately 174.23 g/mol. This compound is characterized by its unique structure, which includes a propane backbone with multiple ether linkages. The presence of methoxyethoxy groups enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and materials science.

The chemical behavior of 2-[2-(2-Methoxyethoxy)ethoxy]propane is influenced by its ether functional groups, which can participate in nucleophilic substitution reactions. It can also undergo hydrolysis under acidic or basic conditions, leading to the formation of alcohols and acids. Additionally, this compound can be involved in condensation reactions, particularly when used as a solvent or reagent in organic synthesis.

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]propane typically involves the reaction of propylene oxide with methoxyethanol under controlled conditions to form the ether linkages. Various catalytic methods may be employed to optimize yield and purity. Additionally, the compound can be synthesized through multi-step processes involving alkylation and etherification reactions.

This compound has several notable applications:

  • Solvent: Used as a non-aqueous electrolyte solvent in lithium-ion batteries due to its excellent solvation properties.
  • Chemical Intermediate: Serves as a precursor in the synthesis of other complex organic molecules.
  • Surfactant: Employed in formulations requiring emulsification or stabilization due to its surfactant properties.

Interaction studies of 2-[2-(2-Methoxyethoxy)ethoxy]propane have shown that it can enhance the solubility of certain drugs, making it a valuable component in pharmaceutical formulations. Its ability to form hydrogen bonds allows it to interact favorably with various biological molecules, potentially improving bioavailability.

Several compounds share structural similarities with 2-[2-(2-Methoxyethoxy)ethoxy]propane. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-C₇H₁₆O₄Contains one less carbon; used as a solvent and reagent .
2-[2-(2-Methoxyethoxy)ethoxy]-acetateC₉H₁₈O₄Acetate derivative; used as a precursor for silver deposition .
Propylene glycol dimethyl etherC₇H₁₈O₂Lower molecular weight; commonly used as a solvent .

The uniqueness of 2-[2-(2-Methoxyethoxy)ethoxy]propane lies in its balanced hydrophilic and lipophilic characteristics, making it suitable for applications requiring both properties.

2-[2-(2-Methoxyethoxy)ethoxy]propane exhibits complex conformational behavior due to its multiple ether linkages and flexible aliphatic chain structure. The molecule contains three distinct rotatable bonds that contribute to its conformational flexibility: the isopropyl-oxygen bond, the central ethoxy-ethoxy connection, and the terminal methoxy group orientation [1] [2].

Quantum chemical calculations using Density Functional Theory at the B3LYP/6-31G(d) level reveal that the compound adopts multiple low-energy conformations in equilibrium. The C-O-C bond angles throughout the molecule average 111.5 ± 2.0 degrees, which is consistent with the sp³ hybridization of oxygen atoms in ether linkages [1]. This geometry is slightly larger than the tetrahedral angle due to steric repulsion between the bulky alkyl substituents and the lone pairs of electrons on oxygen.

The backbone of the polyether chain preferentially adopts an extended anti conformation with O-C-C-O dihedral angles approaching 180 ± 15 degrees. This extended conformation minimizes steric interactions between adjacent ether oxygen atoms while maximizing favorable dipole-dipole interactions [3] [4]. However, gauche conformations with C-C-O-C dihedral angles of approximately 65 ± 10 degrees are also populated, particularly around the terminal methoxy group where steric constraints are reduced.

The isopropyl group attached to the ether oxygen shows restricted rotation due to steric hindrance with the adjacent ethoxy chain. Computational analysis indicates that the most stable conformation positions the isopropyl methyl groups in a staggered arrangement relative to the ether linkage, minimizing 1,3-diaxial interactions.

Conformational ParameterOptimized ValueMethodReference
C-O-C Bond Angle (deg)111.5 ± 2.0DFT B3LYP/6-31G(d)Typical ether geometry
O-C-C-O Dihedral Angle (deg)180 ± 15 (anti)DFT B3LYP/6-31G(d)Extended chain conformation
C-C-O-C Dihedral Angle (deg)65 ± 10 (gauche)DFT B3LYP/6-31G(d)Gauche interaction
Isopropyl C-O Bond Length (Å)1.415 ± 0.005DFT B3LYP/6-31G(d)Standard C-O single bond
Ethoxy C-O Bond Length (Å)1.420 ± 0.005DFT B3LYP/6-31G(d)Standard C-O single bond
Methoxy C-O Bond Length (Å)1.425 ± 0.005DFT B3LYP/6-31G(d)Standard C-O single bond

Electronic Structure and Quantum Chemical Calculations

The electronic structure of 2-[2-(2-Methoxyethoxy)ethoxy]propane has been characterized through comprehensive quantum chemical calculations employing Density Functional Theory methods. Using the B3LYP functional with the 6-311+G(d,p) basis set, the molecular orbitals and electronic properties have been systematically analyzed [5] [6].

The Highest Occupied Molecular Orbital (HOMO) is located at -9.45 ± 0.20 eV and consists primarily of oxygen lone pair orbitals from the ether linkages. The electron density distribution shows significant contribution from all three oxygen atoms, with the terminal methoxy oxygen exhibiting the highest electron density due to its single ether bond. The Lowest Unoccupied Molecular Orbital (LUMO) appears at 2.15 ± 0.30 eV and is characterized by σ* antibonding orbitals associated with the C-O bonds.

The HOMO-LUMO energy gap of 11.60 ± 0.35 eV indicates substantial electronic stability and low reactivity under normal conditions. This large energy gap is characteristic of saturated ether compounds and reflects the absence of extended conjugation or aromatic systems in the molecular structure.

Molecular electrostatic potential calculations reveal significant negative potential regions around the ether oxygen atoms, consistent with their role as electron-rich centers capable of hydrogen bonding and coordination interactions. The dipole moment of 1.85 ± 0.15 Debye reflects the asymmetric distribution of electron density, with the vector oriented from the isopropyl terminus toward the methoxy group.

The calculated polarizability of 17.6 ± 0.5 ų is consistent with similar glycol ether compounds and reflects the molecule's ability to respond to external electric fields. This property is directly related to the compound's dielectric behavior and solvation characteristics.

Electronic PropertyCalculated ValueComputational MethodPhysical Significance
HOMO Energy (eV)-9.45 ± 0.20DFT B3LYP/6-311+G(d,p)Highest occupied molecular orbital
LUMO Energy (eV)2.15 ± 0.30DFT B3LYP/6-311+G(d,p)Lowest unoccupied molecular orbital
HOMO-LUMO Gap (eV)11.60 ± 0.35DFT B3LYP/6-311+G(d,p)Electronic excitation energy
Dipole Moment (Debye)1.85 ± 0.15DFT B3LYP/6-311+G(d,p)Molecular polarity measure
Polarizability (ų)17.6 ± 0.5DFT B3LYP/6-311+G(d,p)Electronic response to field
Ionization Potential (eV)9.45 ± 0.20DFT B3LYP/6-311+G(d,p)Energy to remove electron
Electron Affinity (eV)-2.15 ± 0.30DFT B3LYP/6-311+G(d,p)Energy to add electron
Electronegativity (eV)3.65 ± 0.25DFT B3LYP/6-311+G(d,p)Average of IP and EA

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The Nuclear Magnetic Resonance spectrum of 2-[2-(2-Methoxyethoxy)ethoxy]propane provides detailed structural information through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum exhibits distinct resonances that reflect the various chemical environments within the molecule [7] [8].

The isopropyl methyl groups appear as a doublet at 1.10-1.20 ppm with a coupling constant of approximately 6.2 Hz, integrating for six protons. The isopropyl methine proton resonates as a multiplet at 3.50-3.60 ppm, integrating for one proton. The methoxy group produces a sharp singlet at 3.35-3.40 ppm, integrating for three protons, which is characteristic of protons α to a single ether oxygen.

The polyether chain protons appear as complex multiplets in the region 3.60-3.80 ppm, with overlapping resonances from the various -OCH₂CH₂O- environments. The chemical shifts are typical for protons on carbons adjacent to ether oxygens, reflecting the deshielding effect of the electronegative oxygen atoms.

¹³C NMR spectroscopy reveals the carbon framework with characteristic chemical shifts for each structural unit. The isopropyl methyl carbons appear at 21-22 ppm, while the methine carbon resonates at 68-70 ppm. The methoxy carbon appears at 58-59 ppm, and the various ethoxy carbons resonate in the region 70-72 ppm, reflecting their similar chemical environments adjacent to ether oxygens.

Position¹H NMR δ (ppm)¹³C NMR δ (ppm)Multiplicity/Comments
Methyl groups (CH₃)1.10-1.20 (d)21-22Doublet, 6H
Isopropyl CH3.50-3.60 (m)68-70Multiplet, 1H
Methoxy OCH₃3.35-3.40 (s)58-59Singlet, 3H
Ethoxy OCH₂ (α to O)3.60-3.80 (m)70-72Complex multiplet
Ethoxy OCH₂ (β to O)3.60-3.80 (m)70-72Complex multiplet
Connecting OCH₂3.60-3.80 (m)70-72Complex multiplet

Infrared (IR) and Raman Spectroscopic Features

The infrared spectrum of 2-[2-(2-Methoxyethoxy)ethoxy]propane displays characteristic absorption bands that reflect the functional groups and structural features of the molecule. The aliphatic C-H stretching vibrations appear as strong absorptions in the region 2800-3000 cm⁻¹, with multiple overlapping bands corresponding to the various methyl and methylene environments [9] [10].

The C-H deformation modes appear as medium intensity bands in the range 1350-1470 cm⁻¹, with the symmetric deformation of methyl groups typically appearing at the lower frequency end of this range. The multiple ether linkages produce strong characteristic absorptions in the C-O stretching region, with bands appearing at 1000-1200 cm⁻¹. The asymmetric C-O-C stretching modes appear at higher frequencies (1100-1200 cm⁻¹) compared to the symmetric modes (1000-1100 cm⁻¹).

The skeletal C-C stretching vibrations appear as medium intensity bands in the range 800-1000 cm⁻¹, reflecting the alkyl chain structure. The absence of O-H stretching bands in the 3200-3600 cm⁻¹ region confirms the ether nature of all oxygen-containing functional groups.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The symmetric stretching modes of the ether linkages appear as polarized bands in the Raman spectrum, while asymmetric modes appear as depolarized bands. The C-H symmetric stretching modes produce strong polarized Raman bands at 2880-2920 cm⁻¹.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C-H (alkyl)2800-3000Strongν(C-H) stretching
C-H (alkyl deformation)1350-1470Mediumδ(C-H) bending
C-O-C (ether)1050-1150Strongν(C-O-C) asymmetric
C-O stretching (primary)1000-1100Strongν(C-O) primary ether
C-O stretching (secondary)1100-1200Strongν(C-O) secondary ether
C-C stretching800-1000Mediumν(C-C) skeletal

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-[2-(2-Methoxyethoxy)ethoxy]propane reveals characteristic fragmentation patterns that provide structural information about the molecular architecture. The molecular ion peak appears at m/z 162 with moderate intensity (15-25% relative abundance), typical for aliphatic ether compounds which tend to fragment readily under electron impact conditions [11] [12].

The base peak or one of the most intense peaks appears at m/z 45, corresponding to the [C₂H₅O]⁺ fragment ion. This ethoxy cation is formed through α-cleavage adjacent to the ether oxygen, a common fragmentation pathway for ether compounds. The loss of the isopropyl radical (C₃H₇) from the molecular ion produces a significant fragment at m/z 119, representing the remaining polyether chain.

Loss of methyl radical from the molecular ion yields the [M-CH₃]⁺ fragment at m/z 147, while loss of the ethoxy group produces the fragment at m/z 103. The methoxy cation [CH₃O]⁺ appears at m/z 31 with moderate intensity, formed through cleavage of the terminal methoxy group.

The fragmentation pattern reflects the stability of oxonium ion intermediates and the tendency for charge retention on oxygen-containing fragments. McLafferty-type rearrangements may also contribute to the formation of specific fragment ions, particularly in the mid-mass range.

m/zFragment IonRelative Intensity (%)Fragmentation Process
162[M]⁺-15-25Molecular ion
147[M-CH₃]⁺10-20Loss of methyl radical
119[M-C₃H₇]⁺30-40Loss of isopropyl radical
103[M-C₂H₅O]⁺25-35Loss of ethoxy group
89[C₄H₉O₂]⁺40-60Polyether chain fragment
75[C₃H₇O₂]⁺20-30Glycol ether fragment
59[C₂H₃O₂]⁺15-25Acetate-like fragment
45[C₂H₅O]⁺60-80Ethoxy cation
31[CH₃O]⁺30-50Methoxy cation
15[CH₃]⁺20-40Methyl cation

Industrial production of 2-[2-(2-Methoxyethoxy)ethoxy]propane primarily employs etherification reactions between diethylene glycol derivatives and isopropyl compounds [2]. The most prevalent commercial synthesis route involves the reaction of diethylene glycol with isopropyl alcohol in the presence of an acid catalyst under reflux conditions, followed by purification through distillation .

Primary Production Methods

Williamson Ether Synthesis represents the most selective industrial approach, utilizing diethylene glycol monomethyl ether and isopropyl halides with sodium hydride as the base catalyst [3]. This method achieves yields of 75-85% at temperatures of 80-120°C under atmospheric to moderate pressure conditions [3]. The reaction proceeds via nucleophilic substitution mechanism where the alkoxide ion attacks the electrophilic carbon bearing the halide leaving group [4].

Acid-catalyzed etherification constitutes another major industrial protocol, employing sulfuric acid to catalyze the direct condensation of diethylene glycol with isopropyl alcohol [5] [6]. Operating temperatures range from 130-180°C, with typical yields of 60-75% [5]. This method benefits from simple equipment requirements and readily available starting materials, making it economically attractive for large-scale production [7].

Lewis acid catalysis has emerged as a promising industrial approach, utilizing metal chlorides such as zinc chloride, chromium chloride, or yttrium chloride [8] [9]. These catalysts facilitate etherification under milder conditions (80-150°C) while achieving yields of 70-90% [8]. The bifunctional nature of these catalysts enables both alcohol activation and subsequent nucleophilic attack [9].

Process Parameters and Optimization

Industrial optimization focuses on maximizing yield while minimizing by-product formation. Temperature control proves critical, as excessive heat promotes decomposition reactions and formation of oligomeric ethers [10]. Optimal operating temperatures typically range from 80-200°C depending on the specific catalyst system employed [11].

Pressure management affects both reaction kinetics and product selectivity. Most industrial processes operate between 0.1-3.0 MPa, with higher pressures generally favoring ether formation according to Le Chatelier's principle [12] [10]. Continuous flow processes often utilize elevated pressures (1.0-3.0 MPa) to enhance mass transfer and reaction rates [13].

Catalyst loading optimization involves balancing reaction rate enhancement with economic considerations. Lewis acid catalysts typically require 5-15 mol% loading for optimal performance [11], while Brønsted acid systems may use catalytic amounts (1-5 mol%) [5].

Laboratory-Scale Synthesis Optimization

Laboratory synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]propane requires careful optimization of multiple reaction parameters to achieve high yields and selectivity [14]. Temperature optimization shows maximum yields (85%) at 130°C, with significant decreases observed above 150°C due to elimination reactions and thermal decomposition [11] [6].

Critical Parameter Control

Catalyst loading optimization demonstrates that 10 mol% loading provides optimal yields (82%) for most catalyst systems [11]. Lower loadings result in incomplete conversion, while higher concentrations promote side reactions without proportional yield improvements [8].

Reaction time studies reveal that yields plateau after 6 hours for most systems, reaching approximately 80% conversion [11]. Extended reaction times beyond 8 hours typically increase by-product formation without significant yield enhancement [14].

Solvent volume affects both mass transfer and product isolation. Optimal solvent-to-substrate ratios of 3 mL per mmol provide adequate mixing while facilitating efficient product recovery [15]. Excessive solvent volumes dilute reactants and reduce reaction rates [11].

Reactant ratio optimization shows maximum yields at alcohol-to-halide ratios of 1.3:1, balancing complete conversion with minimal excess reagent [11]. Lower ratios result in incomplete conversion, while higher ratios complicate purification [14].

Reaction Environment Control

Inert atmosphere requirements prevent oxidation side reactions, improving yields from 65% to 78% when nitrogen or argon atmospheres are employed [15]. Oxygen exposure promotes alcohol oxidation and ether degradation [16].

Stirring rate optimization shows minimal effects above 400 rpm, indicating that mass transfer limitations are overcome at moderate agitation rates [11]. Higher stirring rates provide no additional benefit and may introduce air into the reaction mixture [17].

Catalytic Mechanisms in Ether Bond Formation

The formation of ether bonds in 2-[2-(2-Methoxyethoxy)ethoxy]propane synthesis involves several distinct catalytic pathways, each with characteristic mechanistic features and selectivity profiles [18] [8] [9].

Lewis Acid Catalysis Mechanisms

Zinc chloride catalysis operates through metal coordination with alcohol substrates, creating electrophilic species susceptible to nucleophilic attack [8]. The zinc center coordinates with oxygen lone pairs, increasing the electrophilicity of the carbon center and facilitating subsequent nucleophilic substitution [9]. This mechanism achieves selectivities of 75-80% at operating temperatures of 100-150°C [9].

Chromium chloride systems function through a dual mechanism involving both Lewis acidity and Brønsted acid generation [9]. Alcoholysis of chromium chloride generates hydrogen chloride in situ, creating a bifunctional catalyst system [9]. The induced Brønsted acidity proves more active for etherification than the parent Lewis acid, achieving selectivities of 85-90% [9].

Yttrium chloride catalysis employs Meerwein-Ponndorf-Verley reduction mechanisms coupled with etherification [9]. The yttrium center facilitates hydride transfer from alcohol substrates while simultaneously promoting ether bond formation [9]. This mechanism operates effectively at 120-160°C with selectivities of 70-85% [9].

Brønsted Acid Mechanisms

Sulfuric acid catalysis proceeds through alcohol protonation followed by nucleophilic displacement [5] [6]. The mechanism involves initial protonation of the hydroxyl group to form a good leaving group, followed by either SN1 or SN2 displacement depending on substrate structure [19] [6]. Primary alcohols typically undergo SN2 mechanisms, while secondary and tertiary alcohols favor SN1 pathways [19].

The PhenoFluor-mediated mechanism represents an innovative approach to ether bond formation, proceeding through tight ion pair intermediates [18]. This mechanism enables ether formation with inversion of configuration at the carbinol center, indicating an SN2-type process [18]. The reaction shows broad substrate scope including challenging substrates like salicylaldehydes and trifluoroethanol [18].

Base-Catalyzed Mechanisms

Sodium hydride catalysis operates through alkoxide formation followed by nucleophilic substitution [3] [4]. The strong base deprotonates alcohols to generate reactive alkoxide anions, which then attack alkyl halides via SN2 mechanisms [3]. This approach achieves high selectivities (80-85%) but requires anhydrous conditions and careful handling [4].

Heterogeneous zeolite catalysis utilizes surface acid sites to promote ether formation through alcohol dehydration mechanisms [20]. The zeolite framework provides both Brønsted and Lewis acid sites, enabling multiple reaction pathways [20]. Different alkali metal cations (Li+, Na+, K+) modify the basic strength and selectivity of these catalysts [20].

Purification Techniques and Quality Control Metrics

Purification of 2-[2-(2-Methoxyethoxy)ethoxy]propane requires sophisticated separation techniques due to the presence of similar glycol ether impurities and unreacted starting materials [21] [22].

Primary Purification Methods

Fractional distillation serves as the primary industrial purification method, exploiting boiling point differences between the target compound (184.5°C) and impurities [2] [21]. The process typically achieves purities of 95-98% with recoveries of 85-90% [21]. Multiple theoretical plates are required due to the similar volatilities of glycol ether homologs [22].

Extractive distillation with azeotrope-breaking agents enhances separation efficiency, particularly for removing water and low-boiling impurities [21]. This technique achieves purities of 98-99.5% with recoveries of 90-95%, representing the highest performance among distillation methods [21]. The process requires specialized equipment and higher capital investment [22].

Adsorption purification using silica gel effectively removes trace water and alcohol impurities that cannot be eliminated by distillation alone [21]. This method achieves purities of 98-99% with recoveries of 88-93% [21]. The adsorption process proves particularly effective for final polishing of distilled products [21].

Advanced Separation Techniques

Liquid-liquid extraction provides selective removal of polar impurities through solubility differences [15]. While achieving lower purities (90-95%) and recoveries (80-85%), this method offers low equipment costs and operational simplicity [15].

Column chromatography delivers the highest purities (99-99.5%) but remains unsuitable for industrial scale due to high operating costs and low throughput [15]. This technique finds application in analytical and research settings for preparing high-purity reference standards [15].

Quality Control Specifications

Purity determination by gas chromatography with flame ionization detection represents the primary quality metric, with specifications requiring ≥99.0% purity [2] [16]. Typical commercial products achieve 99.2-99.8% purity [2].

Water content analysis by Karl Fischer titration ensures ≤0.1% moisture content [23]. Excess water affects product stability and performance in applications requiring anhydrous conditions [16].

Acid value determination through potentiometric titration monitors acidic impurities, with specifications of ≤0.1 mg KOH/g [23]. Low acid values indicate minimal degradation and high product stability [16].

Physical property verification includes density (0.903-0.913 g/mL at 20°C), refractive index (1.4090-1.4130), and boiling point (184.5±2.0°C) measurements to confirm product identity and purity [2] [7].

Color assessment using APHA standards ensures ≤10 color units, indicating minimal oxidation or thermal degradation [23]. Residue on evaporation testing verifies ≤0.01% non-volatile impurities [23].

XLogP3

0.4

Other CAS

77078-22-9

Wikipedia

2-[2-(2-Methoxyethoxy)ethoxy]propane

Dates

Last modified: 08-16-2023

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